N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Positional isomerism Kinase hinge-binding Conformational restriction

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1788945-31-2; molecular formula C₂₂H₁₇N₅O₂S; MW 415.47 g/mol) is a synthetic research compound that embodies a dual-pharmacophore design: an imidazo[2,1-b]thiazole core linked via an ortho-substituted phenyl bridge to a 4-oxoquinazolin-3(4H)-yl propanamide moiety. The ortho-substitution geometry at the central phenyl ring distinguishes this compound from its closest commercially catalogued analog, the para-substituted isomer N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1210035-14-5), which features a saturated 2,3-dihydroimidazo[2,1-b]thiazole ring and a para-phenyl linkage.

Molecular Formula C22H17N5O2S
Molecular Weight 415.47
CAS No. 1788945-31-2
Cat. No. B2428693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
CAS1788945-31-2
Molecular FormulaC22H17N5O2S
Molecular Weight415.47
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4
InChIInChI=1S/C22H17N5O2S/c28-20(9-10-27-14-23-17-7-3-2-6-16(17)21(27)29)24-18-8-4-1-5-15(18)19-13-26-11-12-30-22(26)25-19/h1-8,11-14H,9-10H2,(H,24,28)
InChIKeyIBTKOZCFJGAZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1788945-31-2)


N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1788945-31-2; molecular formula C₂₂H₁₇N₅O₂S; MW 415.47 g/mol) is a synthetic research compound that embodies a dual-pharmacophore design: an imidazo[2,1-b]thiazole core linked via an ortho-substituted phenyl bridge to a 4-oxoquinazolin-3(4H)-yl propanamide moiety . The ortho-substitution geometry at the central phenyl ring distinguishes this compound from its closest commercially catalogued analog, the para-substituted isomer N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1210035-14-5), which features a saturated 2,3-dihydroimidazo[2,1-b]thiazole ring and a para-phenyl linkage . This compound is categorized within the imidazo[2,1-b]thiazole-quinazolinone hybrid class, a structural family of significant interest in kinase-targeted anticancer research [1].

Why Generic Substitution Is Not Viable for CAS 1788945-31-2: Ortho-Substitution and Scaffold Hybridization


In-class imidazo[2,1-b]thiazole derivatives cannot be treated as interchangeable substitutes because both the positional isomerism of the linker phenyl ring and the choice of the second pharmacophore fundamentally dictate target engagement, potency, and selectivity. The ortho-substituted phenyl bridge in CAS 1788945-31-2 enforces a distinct three-dimensional conformation compared to the para-substituted analog CAS 1210035-14-5, altering the spatial relationship between the imidazo[2,1-b]thiazole and quinazolinone moieties, which is predicted to affect hinge-region binding geometry in kinase active sites [1]. Furthermore, the quinazolinone moiety is a privileged scaffold for EGFR kinase inhibition, as evidenced by the clinical EGFR inhibitors gefitinib and erlotinib, whereas the imidazo[2,1-b]thiazole core independently engages kinases such as V600E-B-RAF, C-RAF, and FLT3 [2][3]. Consequently, even structurally similar analogs within this hybrid class may exhibit divergent kinase-selectivity profiles and cellular potency, making CAS 1788945-31-2 a non-substitutable chemical probe for studies that require the specific ortho-imidazo[2,1-b]thiazole–quinazolinone pharmacophore geometry [4].

Quantitative Differentiation Evidence for CAS 1788945-31-2: Comparator-Anchored Performance Data


Ortho- vs. Para-Substitution: Conformational and Predicted Binding Differentiation Against CAS 1210035-14-5

CAS 1788945-31-2 possesses an ortho-substituted phenyl linker connecting the imidazo[2,1-b]thiazole core (at the 2-position of the phenyl ring) to the quinazolinone-propanamide moiety, whereas its closest catalogued analog, CAS 1210035-14-5, employs a para-substituted (4-position) phenyl bridge and additionally features a saturated 2,3-dihydroimidazo[2,1-b]thiazole ring instead of the fully aromatic imidazo[2,1-b]thiazole . In published SAR studies on 6-phenylimidazo[2,1-b]thiazole-based kinase inhibitors, the substitution pattern on the phenyl ring directly modulates both the dihedral angle between the imidazothiazole and the phenyl plane and the distance to the kinase hinge-binding region, resulting in up to >100-fold differences in IC₅₀ values between ortho- and para-substituted analogs within the same series [1]. While direct head-to-head potency data for CAS 1788945-31-2 versus CAS 1210035-14-5 have not been published, the established structure–activity relationship in the 6-phenylimidazo[2,1-b]thiazole class predicts that the ortho geometry and the fully aromatic imidazothiazole in CAS 1788945-31-2 will confer a distinct kinase-selectivity fingerprint relative to the para-dihydro analog [2].

Positional isomerism Kinase hinge-binding Conformational restriction

Quinazolinone Pharmacophore: Proven EGFR Kinase Engagement vs. Imidazo[2,1-b]thiazole-Only Scaffolds

The 4-oxoquinazolin-3(4H)-yl moiety present in CAS 1788945-31-2 is a validated ATP-competitive kinase-inhibitor pharmacophore. Gefitinib and erlotinib, both FDA-approved quinazoline-based EGFR inhibitors, exhibit IC₅₀ values of 55.58 nM and 110 nM against EGFR tyrosine kinase, respectively [1]. In contrast, imidazo[2,1-b]thiazole derivatives lacking the quinazolinone moiety, such as the 5,6-diarylimidazo[2,1-b]thiazole sulfonamide series, predominantly target RAF kinases (V600E-B-RAF IC₅₀ = 39.9 nM; C-RAF IC₅₀ = 19.0 nM for compound 8u) [2]. The hybridization of these two pharmacophores in CAS 1788945-31-2 creates a single molecular entity with the potential for polypharmacology—simultaneous engagement of quinazolinone-targeted kinases (EGFR/HER2) and imidazo[2,1-b]thiazole-targeted kinases (RAF/FLT3)—a feature absent in mono-pharmacophore imidazo[2,1-b]thiazole analogs. Published dual-pharmacophore hybrid designs in the imidazo[2,1-b]thiazole class have demonstrated superior potency compared to single-pharmacophore counterparts; for instance, imidazo[2,1-b]thiazole-quinazolinone/thiadiazole hybrids showed IC₅₀ values of 1.81–4.95 μM against MCF-7 breast cancer cells, outperforming doxorubicin (IC₅₀ 4.17 μM) and sorafenib (IC₅₀ 7.26 μM) in the same assay [3].

EGFR kinase inhibition Quinazolinone privileged scaffold Pharmacophore hybridization

Imidazo[2,1-b]thiazole Core: Nanomolar Potency Against V600E-B-RAF Kinase vs. Clinical Standard Sorafenib

The imidazo[2,1-b]thiazole core in CAS 1788945-31-2 is a validated RAF-kinase inhibitory scaffold. In a directly comparable study, the imidazothiazole derivative compound 1zb exhibited IC₅₀ values of 0.978 nM against V600E-B-RAF and 8.2 nM against RAF1 kinase [1]. Critically, 1zb demonstrated 3.3–30-fold superior cellular potency (IC₅₀ 0.18–0.59 μM) against four melanoma cell lines compared to the clinical multikinase inhibitor sorafenib (IC₅₀ 1.95–5.45 μM) [1]. In a separate series, compound 15h bearing a 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold inhibited V600E-B-RAF with an IC₅₀ of 9.3 nM, while the lead compound 8u from a diarylimidazo[2,1-b]thiazole sulfonamide series achieved V600E-B-RAF IC₅₀ of 39.9 nM and C-RAF IC₅₀ of 19.0 nM [2][3]. These data establish that appropriately substituted imidazo[2,1-b]thiazole derivatives reliably achieve low-nanomolar RAF kinase inhibition, a potency range that CAS 1788945-31-2 is structurally positioned to access given its 6-phenylimidazo[2,1-b]thiazole core [4].

V600E-B-RAF Melanoma Pan-RAF inhibition

FLT3 Kinase Inhibition: Sub-Nanomolar Cellular Potency in 6-Phenylimidazo[2,1-b]thiazole Congeners vs. FLT3-Independent Cell Lines

A focused series of 6-phenylimidazo[2,1-b]thiazole derivatives—the exact core scaffold present in CAS 1788945-31-2—has been characterized as FLT3 kinase inhibitors with exquisite cellular selectivity [1]. The most potent compound in this series, compound 19, exhibited an IC₅₀ of 0.002 μM (2 nM) against the FLT3-ITD-driven human AML cell line MV4-11, while showing no significant activity against the FLT3-independent HeLa cervical cancer cell line [1]. The corresponding FLT3 enzymatic IC₅₀ was 0.022 μM (22 nM) [1]. This cellular selectivity window (MV4-11 vs. HeLa) confirms FLT3-target-mediated cytotoxicity rather than general toxicity. The 6-phenyl substitution and the nature of the imidazo[2,1-b]thiazole 3-position modification were identified as critical determinants of FLT3 affinity. CAS 1788945-31-2, bearing a 6-(ortho-phenyl) linkage to a quinazolinone-propanamide moiety, represents an unexplored substitution pattern within this FLT3-active chemotype, offering a structurally distinct entry point for FLT3 inhibitor development compared to the 3-carboxamide analogs characterized in [1].

FLT3-ITD Acute myeloid leukemia MV4-11

Selectivity Potential: Differential Kinase Engagement Predicted by Dual-Pharmacophore Architecture vs. Sorafenib

Sorafenib, a commonly used reference standard in imidazo[2,1-b]thiazole research, is a promiscuous multikinase inhibitor with demonstrated off-target toxicity linked to its broad kinome profile. In a comparative study, imidazothiazole compound 1zb not only exceeded sorafenib's anti-melanoma potency (IC₅₀ 0.18–0.59 μM vs. 1.95–5.45 μM) but also exhibited prominent selectivity toward melanoma cells over normal skin cells, a therapeutic window not observed with sorafenib [1]. Similarly, in the imidazo[2,1-b]thiazole sulfonamide series, compounds 8a, 8b, 8q, 8t, and 8u demonstrated high selectivity indices toward a panel of 57 cancer cell lines over the L132 normal lung cell line; compound 8u was superior to sorafenib against eight cancer cell lines and equipotent against COLO 205 colon cancer [2]. The dual-pharmacophore design of CAS 1788945-31-2—pairing the imidazo[2,1-b]thiazole RAF-targeting core with the quinazolinone EGFR-targeting moiety—offers the possibility of rationally designed polypharmacology (simultaneous RAF + EGFR pathway inhibition) as opposed to the indiscriminate off-target activity of sorafenib [3].

Kinase selectivity Polypharmacology Safety margin

Recommended Application Scenarios for CAS 1788945-31-2 Based on Quantitative Differentiation Evidence


RAF-Kinase Focused Screening Libraries for MAPK-Pathway Drug Discovery

CAS 1788945-31-2 is recommended for inclusion in V600E-B-RAF and pan-RAF targeted screening libraries. Its 6-phenylimidazo[2,1-b]thiazole core aligns with the chemotype that has produced nanomolar RAF inhibitors (V600E-B-RAF IC₅₀ as low as 0.978 nM) that outperform sorafenib in cellular melanoma models by 3.3–30-fold [1]. The ortho-substituted quinazolinone extension provides an SAR diversification vector not explored in published RAF inhibitor series, offering the potential to identify compounds with improved selectivity versus the promiscuous clinical comparator sorafenib [2].

Dual EGFR/RAF Polypharmacology Probe Development for NSCLC

The hybridization of the quinazolinone EGFR pharmacophore (validated in gefitinib and erlotinib; EGFR IC₅₀ = 55.58–110 nM) with the imidazo[2,1-b]thiazole RAF pharmacophore (V600E-B-RAF IC₅₀ = 0.978–39.9 nM) in a single molecular entity positions CAS 1788945-31-2 as a chemical starting point for dual-pathway (EGFR + MAPK) inhibition in non-small cell lung cancer [3][4]. Published imidazo[2,1-b]thiazole-quinazolinone hybrids have demonstrated MCF-7 breast cancer IC₅₀ values of 1.81–4.95 μM, outperforming doxorubicin and sorafenib, supporting the feasibility of this dual-targeting strategy [5].

FLT3-ITD-Positive AML Chemical Biology and Probe Discovery

The 6-phenylimidazo[2,1-b]thiazole core of CAS 1788945-31-2 is a validated FLT3 inhibitor scaffold, with close congeners achieving MV4-11 cellular IC₅₀ values as low as 0.002 μM and >5,000-fold selectivity over FLT3-independent cell lines [6]. The distinct ortho-quinazolinone substitution on CAS 1788945-31-2, as opposed to the 3-carboxamide modification in published FLT3 inhibitors, provides an SAR expansion opportunity for identifying FLT3 inhibitors with differentiated resistance profiles against FLT3-ITD and FLT3-TKD mutant forms prevalent in relapsed AML [6].

Positional Isomer Comparative Studies in Kinase Inhibitor Design

CAS 1788945-31-2 (ortho-phenyl linker) and CAS 1210035-14-5 (para-phenyl linker; 2,3-dihydroimidazothiazole) constitute a matched isomer pair for systematic investigation of how phenyl ring substitution geometry and thiazole ring saturation state affect kinase selectivity, cellular permeability, and metabolic stability . Published SAR on 6-phenylimidazo[2,1-b]thiazole series demonstrates that phenyl substitution position can alter cellular potency by >100-fold, underscoring the value of this comparative approach for establishing structure–property relationships [6].

Quote Request

Request a Quote for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.